

[Arg14,Lys15]Nociceptin: A Technical Guide to its Binding Affinity and Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of **[Arg14,Lys15]Nociceptin**, a potent and selective agonist for the Nociceptin/Orphanin FQ (NOP) receptor. This document details its binding affinity, selectivity profile against classical opioid receptors, and the experimental methodologies used for its characterization. Furthermore, it elucidates the primary signaling pathway associated with NOP receptor activation by this analog.

Binding Affinity and Selectivity Profile

[Arg14,Lys15]Nociceptin, a synthetic analog of the endogenous neuropeptide Nociceptin/Orphanin FQ (N/OFQ), exhibits significantly enhanced potency at the NOP receptor (also known as ORL-1 or OP4) compared to the native peptide.[1] The substitution of glycine and alanine at positions 14 and 15 with arginine and lysine, respectively, contributes to this increased potency.[1][2] This analog demonstrates remarkable selectivity for the NOP receptor over the classical mu (μ), delta (δ), and kappa (κ) opioid receptors.

Table 1: Receptor Binding Affinities of [Arg14,Lys15]Nociceptin



Receptor	Ligand	Assay Type	Preparati on	Affinity Metric	Value (nM)	Referenc e
NOP	[Arg14,Lys 15]Nocicep tin TFA	Competitiv e Binding	Recombina nt Human NOP Receptors in HEK-293 cells	IC50	0.32	[3]
NOP	[Nphe1,Arg 14,Lys15]N ociceptin- NH2 (UFP- 101)	Radioligan d Displacem ent	Human Recombina nt NOP Receptor in CHO cells	pKi	10.2 (0.063 nM)	[2][4]
NOP	[Arg14,Lys 15]Nocicep tin	Functional Assay	Recombina nt Human NOP Receptors	EC50	1	[3]
Mu (μ)	[Arg14,Lys 15]Nocicep tin TFA	Competitiv e Binding	Not Specified	IC50	280	[3]
Delta (δ)	[Arg14,Lys 15]Nocicep tin TFA	Competitiv e Binding	Not Specified	IC50	>10000	[3]
Карра (к)	[Arg14,Lys 15]Nocicep tin TFA	Competitiv e Binding	Not Specified	IC50	1500	[3]

Note: pKi value was converted to nM for comparison. UFP-101 is an antagonist analog but its binding affinity reflects the interaction of the Arg14,Lys15 modification.

The data clearly illustrates the high affinity of [Arg14,Lys15]Nociceptin for the NOP receptor, with IC50 and EC50 values in the low nanomolar to sub-nanomolar range.[3] In contrast, its affinity for the classical opioid receptors is significantly lower, with IC50 values in the hundreds



to thousands of nanomolar range, underscoring its high selectivity.[3] This selectivity is a crucial attribute for a research tool and a potential therapeutic agent, as it minimizes off-target effects.

Experimental Protocols

The characterization of [Arg14,Lys15]Nociceptin's binding and functional properties relies on a suite of established in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of [Arg14,Lys15]Nociceptin for the NOP receptor.

Materials:

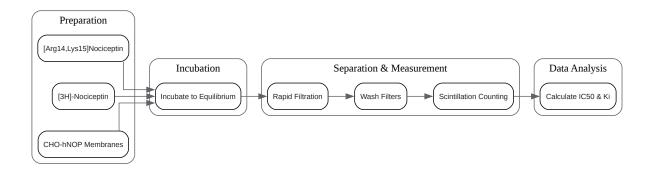
- Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant NOP receptor (CHO-hNOP).[2]
- Radioligand: [3H]-Nociceptin.[2]
- Unlabeled [Arg14,Lys15]Nociceptin (competitor ligand).
- Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation cocktail and liquid scintillation counter.

Procedure:

- CHO-hNOP cell membranes are prepared and protein concentration is determined.
- A constant concentration of [3H]-Nociceptin is incubated with the cell membranes.



- Increasing concentrations of unlabeled [Arg14,Lys15]Nociceptin are added to compete for binding to the NOP receptor.
- Non-specific binding is determined in the presence of a high concentration of unlabeled N/OFQ.
- The reaction mixtures are incubated to allow for binding equilibrium (e.g., 60 minutes at 25°C).
- The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Filters are washed with cold wash buffer to remove non-specifically bound radioligand.
- The radioactivity retained on the filters is measured using a liquid scintillation counter.
- The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.



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Radioligand Binding Assay Workflow.

[35S]GTPyS Binding Assay



This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding.

Objective: To determine the potency (EC50) and efficacy of [Arg14,Lys15]Nociceptin in activating G proteins via the NOP receptor.

Materials:

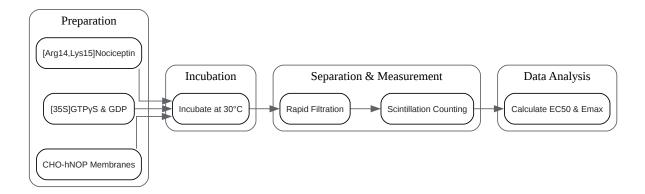
- CHO-hNOP cell membranes.
- [35S]GTPyS (a non-hydrolyzable GTP analog).
- GDP (Guanosine diphosphate).
- [Arg14,Lys15]Nociceptin.
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
- Peptidase inhibitors (e.g., amastatin, bestatin, captopril, phosphoramidon).[2]

Procedure:

- Freshly prepared CHO-hNOP membranes (20 μg) are incubated in the assay buffer.
- The incubation mixture contains GDP (100 μ M), peptidase inhibitors (10 μ M), and [35S]GTPyS (~150 pM).[2]
- Increasing concentrations of [Arg14,Lys15]Nociceptin are added to stimulate G protein activation.
- Basal G protein activity is measured in the absence of an agonist.
- Non-specific binding is determined in the presence of a high concentration of unlabeled GTPyS.[2]
- The reaction is incubated for 1 hour at 30°C.[2]
- The reaction is terminated by rapid filtration through Whatman GF/B filters.[2]



- The amount of [35S]GTPyS bound to the G proteins on the filters is quantified by scintillation counting.
- Data are analyzed to generate a dose-response curve and determine the EC50 and maximal stimulation (Emax).



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[35S]GTPyS Binding Assay Workflow.

Signaling Pathway

The NOP receptor is a member of the G protein-coupled receptor (GPCR) superfamily and shares high sequence homology with classical opioid receptors.[5] Upon binding of an agonist like [Arg14,Lys15]Nociceptin, the NOP receptor primarily couples to inhibitory G proteins of the Gi/o family.[5]

This activation initiates a signaling cascade that includes:

- Inhibition of adenylyl cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
- Modulation of ion channels: Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels (VGCCs).



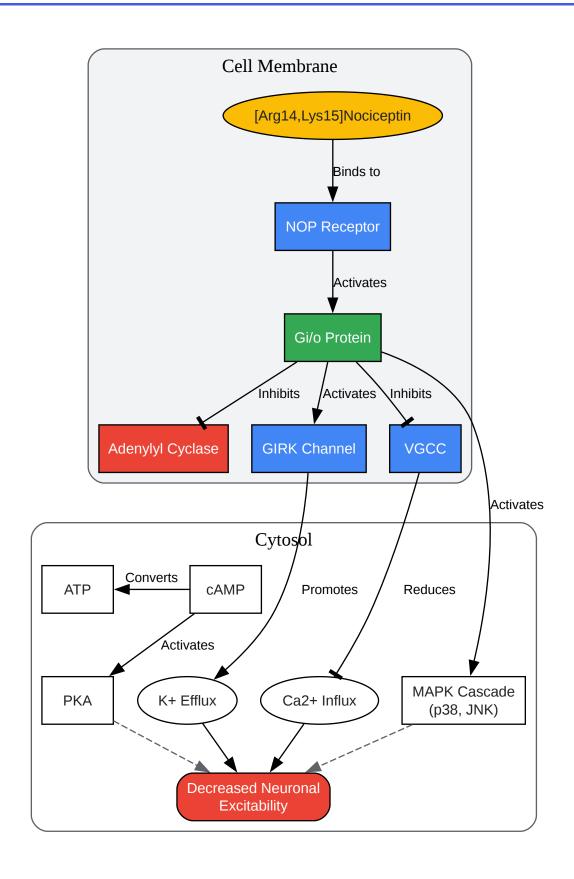




 Activation of mitogen-activated protein kinase (MAPK) pathways: Including the p38 and JNK pathways.[6]

The net effect of this signaling is a reduction in neuronal excitability.





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NOP Receptor Signaling Pathway.



Conclusion

[Arg14,Lys15]Nociceptin stands out as a highly potent and selective agonist for the NOP receptor. Its well-defined binding characteristics and the robust experimental methodologies for its study make it an invaluable tool for investigating the physiological and pathophysiological roles of the NOP receptor system. The high selectivity of this compound is particularly advantageous for dissecting the specific contributions of NOP receptor activation in complex biological systems, paving the way for the development of novel therapeutics targeting this system for a variety of disorders, including pain, anxiety, and substance abuse.

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